Potassium 2,4,5-Trichlorobenzenesulfonate is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with three chlorine atoms at the 2, 4, and 5 positions, along with a sulfonate group. The molecular formula of this compound is , and it has a molecular weight of approximately 299.60 g/mol. This compound exists as a white to light yellow solid and is soluble in polar solvents due to the presence of the sulfonate group, which enhances its ionic character .
The synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate typically involves:
In industrial settings, this process is scaled up using specialized reactors to ensure efficiency and safety.
Potassium 2,4,5-Trichlorobenzenesulfonate finds diverse applications across various fields:
Studies on the interactions of Potassium 2,4,5-Trichlorobenzenesulfonate focus on its binding affinities with various biomolecules. Its ability to participate in nucleophilic substitutions makes it a candidate for exploring enzyme-substrate interactions. Additionally, investigations into its effects on cellular pathways are ongoing to understand its potential therapeutic roles better.
Several compounds share structural similarities with Potassium 2,4,5-Trichlorobenzenesulfonate:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Sodium 2,4,5-Trichlorobenzenesulfonate | Similar structure but contains sodium instead of potassium | Different solubility properties due to counterion |
2,4,5-Trichlorobenzenesulfonic Acid | Parent compound without counterion | Acts as a strong acid compared to the salt form |
The uniqueness of Potassium 2,4,5-Trichlorobenzenesulfonate lies in its potassium counterion. This influences its solubility and reactivity compared to sodium salts or the free acid form. The potassium ion can enhance the stability and handling characteristics of the compound in various applications .
Irritant